![molecular formula C11H14N2O2 B12829337 4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12829337.png)
4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a methyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridinyl and methyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst can yield pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and receptor binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the pyridinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring with the pyridinyl group and the carboxylic acid functionality allows for versatile interactions and applications in various fields .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-3-2-4-12-5-8)7-13-6-9(11)10(14)15/h2-5,9,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
QEZREISJEVBLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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